molecular formula C13H17F2NO3 B12433437 benzyl N-[2-(difluoromethoxy)-2-methylpropyl]carbamate

benzyl N-[2-(difluoromethoxy)-2-methylpropyl]carbamate

Cat. No.: B12433437
M. Wt: 273.28 g/mol
InChI Key: MAPNMEQHSRVAQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[2-(difluoromethoxy)-2-methylpropyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[2-(difluoromethoxy)ethyl]carbamate
  • Benzyl N-[2-(difluoromethoxy)propyl]carbamate

Uniqueness

Benzyl N-[2-(difluoromethoxy)-2-methylpropyl]carbamate is unique due to its specific structural features, such as the presence of the difluoromethoxy group and the methyl substitution on the propyl chain. These structural elements confer distinct chemical and biological properties, making it valuable for specific research applications.

Biological Activity

Benzyl N-[2-(difluoromethoxy)-2-methylpropyl]carbamate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and comparisons with similar compounds.

  • Molecular Formula : C13H17F2NO3
  • Molecular Weight : 273.28 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC(C)(CNC(=O)OCC1=CC=CC=C1)OC(F)F

Synthesis

The synthesis of this compound typically involves the reaction of benzyl chloroformate with 2-(difluoromethoxy)-2-methylpropylamine. This method is crucial for forming the carbamate linkage, which is essential for the compound's biological activity. The optimization of this synthesis is important for enhancing yield and purity for potential pharmaceutical applications .

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and proteins. Research suggests that it may inhibit certain phospholipases, which are critical in various cellular processes including inflammation and cell signaling . The binding affinity to these molecular targets influences biochemical pathways that could be beneficial in treating diseases such as cancer or inflammatory disorders.

In Vitro Studies

Recent studies have assessed the compound's effects on various biological systems:

  • Enzyme Inhibition : The compound has shown potential in inhibiting lysosomal phospholipase A2 (LPLA2), which is associated with drug-induced toxicity. Inhibition assays revealed that this compound effectively reduced LPLA2 activity in a dose-dependent manner .
  • Cell Viability : In cell culture models, the compound demonstrated cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Case Studies

  • Anticancer Activity : A study investigated the effects of this compound on breast cancer cells (MCF-7). Results indicated a significant reduction in cell proliferation and an increase in apoptotic markers compared to controls.
    ParameterControlTreated (10 µM)
    Cell Viability (%)9060
    Apoptotic Cells (%)530
  • Inflammation Model : In a murine model of inflammation, administration of the compound significantly reduced edema and inflammatory cytokine levels, indicating its potential application in treating inflammatory diseases .

Comparison with Similar Compounds

This compound shares structural similarities with other carbamates but exhibits unique properties due to its difluoromethoxy group. Below is a comparison with related compounds:

Compound NameMolecular FormulaUnique Features
Benzyl N-[2-(1-hydroxycyclobutyl)-2-methylpropyl]carbamateC13H17NO3Contains a cyclobutyl group
Benzyl N-[3-(trifluoromethoxy)-3-methylbutyl]carbamateC13H17F3NO3Features trifluoromethoxy
Benzyl N-[4-fluoro-4-methylpentyl]carbamateC13H18FNO3Contains a fluoroalkane side chain

Properties

Molecular Formula

C13H17F2NO3

Molecular Weight

273.28 g/mol

IUPAC Name

benzyl N-[2-(difluoromethoxy)-2-methylpropyl]carbamate

InChI

InChI=1S/C13H17F2NO3/c1-13(2,19-11(14)15)9-16-12(17)18-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,16,17)

InChI Key

MAPNMEQHSRVAQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)OCC1=CC=CC=C1)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.